
5-Methylnonane-1,9-diamine;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methylnonane-1,9-diamine and terephthalic acid are key components in the formation of polyamides, specifically Polyamide 9,T. This compound is known for its high-performance characteristics, including thermal stability, chemical resistance, and electrical properties . The combination of 5-Methylnonane-1,9-diamine and terephthalic acid results in a material that is widely used in various industries, including automotive, electronics, and medical equipment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid typically involves a polycondensation reaction. This process occurs at elevated temperatures, where the diamine and dibasic acid react to form an amide bond, releasing water as a byproduct . The reaction conditions often include the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In industrial settings, the production of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid follows a similar polycondensation process. The reactants are mixed in an aqueous slurry and heated to facilitate the reaction . The resulting polymer is then purified and processed into various forms, such as fibers, films, or molded parts .
化学反応の分析
Types of Reactions: 5-Methylnonane-1,9-diamine and terephthalic acid primarily undergo condensation reactions to form polyamides . These reactions involve the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct .
Common Reagents and Conditions: The common reagents used in these reactions include the diamine (5-Methylnonane-1,9-diamine) and the dibasic acid (terephthalic acid) . Catalysts may also be used to enhance the reaction rate and yield . The reaction conditions typically involve elevated temperatures and controlled environments to ensure the formation of high-quality polyamides .
Major Products: The major product formed from the reaction between 5-Methylnonane-1,9-diamine and terephthalic acid is Polyamide 9,T . This polymer exhibits excellent thermal stability, chemical resistance, and electrical properties, making it suitable for various applications .
科学的研究の応用
5-Methylnonane-1,9-diamine and terephthalic acid have numerous scientific research applications. In chemistry, they are used to study the synthesis and properties of polyamides . In biology and medicine, these compounds are utilized in the development of medical devices and equipment due to their biocompatibility and chemical resistance . In industry, they are employed in the production of high-performance materials for automotive, electronics, and packaging applications .
作用機序
The mechanism of action for the formation of polyamides from 5-Methylnonane-1,9-diamine and terephthalic acid involves a step-growth polymerization process . This process is characterized by the formation of amide bonds between the diamine and the acid, with the release of water as a byproduct . The molecular targets in this reaction are the amine and carboxyl groups of the reactants, which undergo nucleophilic substitution to form the amide bonds .
類似化合物との比較
Similar Compounds: Similar compounds to 5-Methylnonane-1,9-diamine and terephthalic acid include other diamines and dibasic acids used in the synthesis of polyamides . Examples include 2,4-dimethyl-1,8-octanediamine and 2,4,6-trimethyl-1,7-heptanediamine .
Uniqueness: The uniqueness of 5-Methylnonane-1,9-diamine and terephthalic acid lies in their ability to form Polyamide 9,T, which exhibits superior thermal stability, chemical resistance, and electrical properties compared to other polyamides . This makes them highly valuable in applications requiring high-performance materials .
特性
CAS番号 |
50507-31-8 |
|---|---|
分子式 |
C18H30N2O4 |
分子量 |
338.4 g/mol |
IUPAC名 |
5-methylnonane-1,9-diamine;terephthalic acid |
InChI |
InChI=1S/C10H24N2.C8H6O4/c1-10(6-2-4-8-11)7-3-5-9-12;9-7(10)5-1-2-6(4-3-5)8(11)12/h10H,2-9,11-12H2,1H3;1-4H,(H,9,10)(H,11,12) |
InChIキー |
UZYXKHDZSWRYKO-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCN)CCCCN.C1=CC(=CC=C1C(=O)O)C(=O)O |
関連するCAS |
50507-31-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


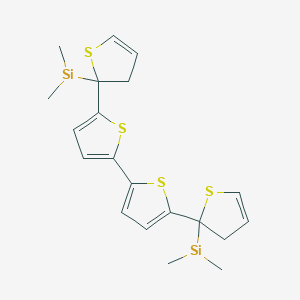
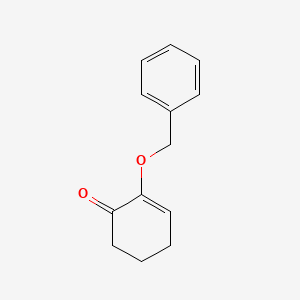
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14647990.png)

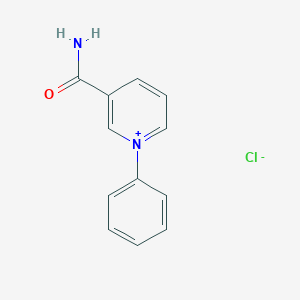

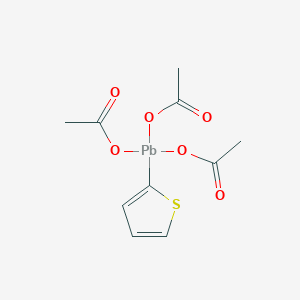
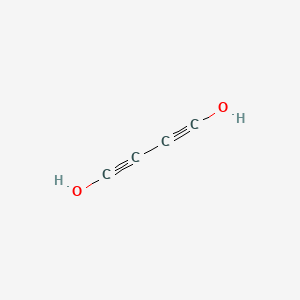
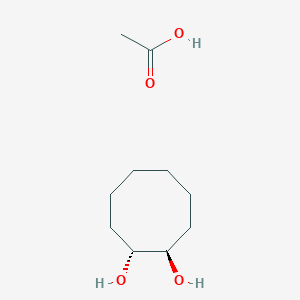
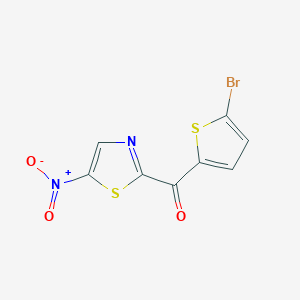
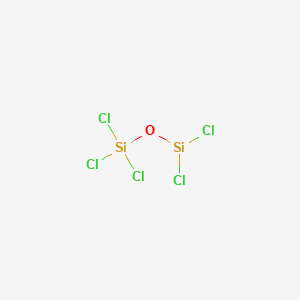
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)
![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
